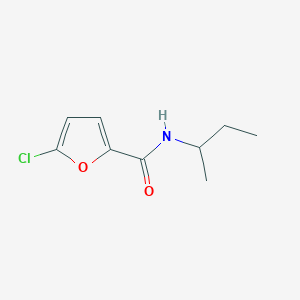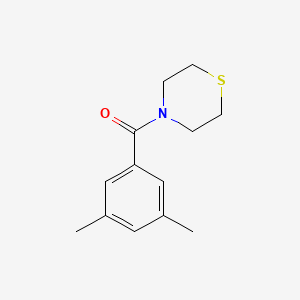
N-butan-2-yl-5-chlorofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-5-chlorofuran-2-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.
Wirkmechanismus
N-butan-2-yl-5-chlorofuran-2-carboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ leads to increased mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, resulting in improved endurance and performance. Additionally, N-butan-2-yl-5-chlorofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
N-butan-2-yl-5-chlorofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and decreased inflammation. It has also been shown to improve glucose uptake and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders. However, some studies have also reported adverse effects, such as liver damage and cancer in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-yl-5-chlorofuran-2-carboxamide has several advantages for lab experiments, including its ability to improve endurance and performance in animal models, which can be useful for studying the effects of exercise and physical activity. Additionally, its ability to activate PPARδ can be useful for studying the regulation of energy metabolism and lipid metabolism. However, its potential adverse effects, such as liver damage and cancer, should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-butan-2-yl-5-chlorofuran-2-carboxamide, including its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Additionally, further studies are needed to investigate its long-term safety and potential adverse effects. Furthermore, investigations into its mechanism of action and its effects on gene expression may provide insights into its potential therapeutic benefits. Finally, research into the development of more selective and potent PPARδ agonists may lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of N-butan-2-yl-5-chlorofuran-2-carboxamide involves several steps, including the reaction of 2-methyl-4-(trifluoromethyl)quinoline with butan-2-amine to form 2-(butan-2-ylamino)-4-(trifluoromethyl)quinoline. The intermediate is then reacted with chloroacetyl chloride to form N-butan-2-yl-5-chlorofuran-2-carboxamide. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-5-chlorofuran-2-carboxamide has been extensively studied in various scientific fields, including pharmacology, toxicology, and sports medicine. It has been shown to improve endurance and performance in animal models, and some studies suggest that it may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and diabetes. Additionally, its ability to enhance mitochondrial biogenesis and fatty acid oxidation has led to investigations into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-butan-2-yl-5-chlorofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-3-6(2)11-9(12)7-4-5-8(10)13-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGHCNWKUERKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-5-chlorofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)



![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
